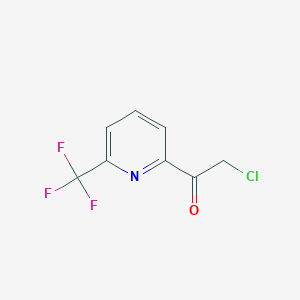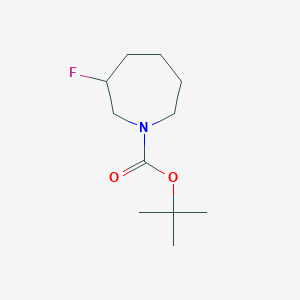
3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazolidine-2,4-dione core, a furan ring, and a trifluoromethyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine derivatives with urea under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Aminopropanoyl)-1-(((5-(4-chlorophenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione: Lacks the trifluoromethyl group.
3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-methylphenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C18H14ClF3N4O4 |
|---|---|
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14ClF3N4O4/c19-13-3-1-10(7-12(13)18(20,21)22)14-4-2-11(30-14)8-24-25-9-16(28)26(17(25)29)15(27)5-6-23/h1-4,7-8H,5-6,9,23H2/b24-8+ |
Clé InChI |
PLZZXTMRLHRCPD-KTZMUZOWSA-N |
SMILES isomérique |
C1C(=O)N(C(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)CCN |
SMILES canonique |
C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)







